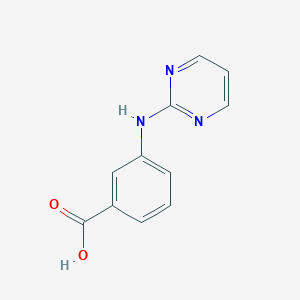

3-(Pyrimidin-2-ylamino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(pyrimidin-2-ylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-10(16)8-3-1-4-9(7-8)14-11-12-5-2-6-13-11/h1-7H,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCQTGJTDPBYJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198195-06-1 | |

| Record name | 3-[(pyrimidin-2-yl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Pyrimidin-2-ylamino)benzoic acid chemical properties

An In-depth Technical Guide to a Key Kinase Inhibitor Intermediate: 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

A Note to the Reader: Initial searches for "3-(Pyrimidin-2-ylamino)benzoic acid" did not yield significant, in-depth technical data suitable for the requested guide. However, the closely related and structurally similar compound, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (CAS No. 641569-94-0) , is a well-documented and critical intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib. Given the intended audience of researchers and drug development professionals, this guide will focus on this latter, industrially significant compound to provide a comprehensive and valuable technical resource.

Introduction

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a heterocyclic aromatic carboxylic acid that has garnered significant attention in medicinal chemistry. Its primary importance lies in its role as a key intermediate in the synthesis of Nilotinib, a potent Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] The structural features of this molecule, including the pyrimidine, pyridine, and benzoic acid moieties, make it a valuable scaffold in the development of kinase inhibitors and other potential therapeutic agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound is typically a pale beige or yellow-white solid.[2] It is hygroscopic and should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2]

Core Identifiers and Descriptors

| Property | Value | Source |

| IUPAC Name | 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoic acid | PubChem[3] |

| CAS Number | 641569-94-0 | ChemicalBook[2], PubChem[3] |

| Molecular Formula | C₁₇H₁₄N₄O₂ | PubChem[3] |

| Molecular Weight | 306.32 g/mol | PubChem[3] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)NC2=NC=CC(=N2)C3=CN=CC=C3 | PubChem[3] |

| InChI Key | LDLZPHLSVKGFSC-UHFFFAOYSA-N | ChemicalBook[2] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | >257°C (decomposition) | ChemicalBook[2] |

| Boiling Point (Predicted) | 587.9 ± 60.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.336 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 4.35 ± 0.10 | ChemicalBook[2] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | ChemicalBook[2] |

Synthesis and Mechanism

The synthesis of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a multi-step process that involves the formation of a guanidine intermediate followed by a cyclization reaction.

Synthetic Pathway Overview

The overall synthesis can be visualized as a two-stage process: the formation of a guanidinium salt from 3-amino-4-methylbenzoic acid, followed by its condensation with a chalcone-like intermediate to form the final pyrimidine ring system.

Caption: Synthetic workflow for 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.

Experimental Protocol: Synthesis

This protocol is a representative synthesis based on literature procedures.[2]

Step 1: Formation of the Guanidine Intermediate

-

To a solution of 3-amino-4-methylbenzoic acid in a suitable alcoholic solvent (e.g., primary isoamyl alcohol), add an aqueous solution of cyanamide.[1]

-

Slowly add hydrochloric acid dropwise while maintaining the reaction temperature between 50-65°C.[1]

-

Heat the mixture to approximately 100°C and maintain for several hours.[1]

-

After the initial reaction period, a second portion of acid may be added, and the reaction is continued for several more hours to ensure complete conversion.[1]

-

Upon completion, the solvent is removed, and the product is precipitated with a non-polar solvent like acetone to yield the guanidine hydrochloride intermediate.[1]

Step 2: Cyclization to the Final Product

-

In a round bottom flask under a nitrogen atmosphere, combine the guanidine intermediate, 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, and sodium hydroxide in 1-butanol.[2]

-

Heat the reaction mixture to reflux and stir for approximately 12 hours.[2]

-

Cool the reaction to room temperature and add a solution of sodium hydroxide in deionized water.[2]

-

Heat the mixture to reflux again, then cool to room temperature.[2]

-

Adjust the pH with hydrochloric acid and stir for one hour.[2]

-

Filter the resulting solid, wash with deionized water, and dry under a vacuum to yield 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.[2]

Spectroscopic and Analytical Data

Characterization of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is typically performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the structure by identifying the aromatic protons and carbons of the benzoic acid, pyrimidine, and pyridine rings, as well as the methyl and amine protons.[1]

-

Mass Spectrometry (MS): LC-MS is commonly used to confirm the molecular weight of the compound. The exact mass is 306.1117.[3][4]

-

Infrared (IR) Spectroscopy: IR spectroscopy would be expected to show characteristic peaks for the N-H stretch of the secondary amine, the O-H and C=O stretches of the carboxylic acid, and C=N and C=C stretches of the aromatic and heteroaromatic rings.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound, which is typically ≥95% for commercial batches.[1]

Applications in Drug Development

Role as a Kinase Inhibitor Intermediate

The primary application of this compound is as a crucial building block in the synthesis of Nilotinib.[1][2] The carboxylic acid group is activated and then reacted with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline to form the final amide bond in Nilotinib.

Caption: Role as an intermediate in the synthesis of Nilotinib.

Potential Biological Activity

While primarily used as an intermediate, the core structure of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid suggests inherent biological activity. The aminopyrimidine scaffold is a known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.[1] This compound itself has been shown to exhibit inhibitory effects against various cancer cell lines, such as K562 leukemia cells, and targets the Bcr-Abl1 kinase.[1] Its mechanism of action involves competing with ATP for the kinase's binding site, thereby disrupting signaling pathways that are essential for cancer cell proliferation and survival.[1]

Safety and Handling

According to GHS hazard statements, this compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

Conclusion

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a compound of significant interest to the pharmaceutical industry, particularly in the field of oncology. Its role as a key intermediate in the synthesis of Nilotinib underscores the importance of efficient and scalable synthetic routes. Furthermore, its inherent biological activity as a kinase inhibitor highlights the potential for this and similar scaffolds in the design of novel therapeutic agents. This guide has provided a technical overview of its properties, synthesis, and applications to aid researchers and drug development professionals in their work with this important molecule.

References

-

PubChem. (n.d.). 3-[Pyridin-4-yl(pyrimidin-2-yl)amino]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic Acid CAS 641569-94-0. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Xingrui Industry CO.,LTD. (n.d.). CAS: 641569-94-0 | 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic Acid. Retrieved from [Link]

-

AR Life Sciences. (n.d.). (Cas no. 641569-94-0) Nilotinib Intermediate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Neuroquantology. (2025). Synthesis and Study Biological Activity of Some New Pyrimidine Heterocyclic Derivatives. Retrieved from [Link]

-

Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

-

Arkat USA, Inc. (2025). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Retrieved from [Link]

-

PharmaCompass. (n.d.). CAS 641569-94-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-amino-. NIST Chemistry WebBook. Retrieved from [Link]

-

BMC Chemistry. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

-

ScienceDirect. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]

Sources

- 1. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | Benchchem [benchchem.com]

- 2. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]

- 3. 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid | C17H14N4O2 | CID 10402880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic Acid [lgcstandards.com]

An In-depth Technical Guide to 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid: Synthesis, Characterization, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, with the CAS number 641569-94-0, is a pivotal chemical intermediate in the synthesis of highly potent and selective tyrosine kinase inhibitors.[1][2] Its molecular structure, featuring a benzoic acid moiety linked to a 2-aminopyrimidine core which is in turn substituted with a pyridine ring, serves as a crucial scaffold in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of its synthesis, structural characterization, and its significant role as a precursor to the acclaimed anti-cancer drug, Nilotinib. We will delve into the mechanistic underpinnings of the therapeutic action of its derivatives and provide detailed experimental protocols for its synthesis and biological evaluation.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄N₄O₂ | [3][4] |

| Molecular Weight | 306.32 g/mol | [3][4] |

| Appearance | White to off-white or yellow-white solid | [1][5] |

| Melting Point | >257°C (decomposes) | |

| Solubility | Soluble in methanol and dimethyl sulfoxide | [5] |

| CAS Number | 641569-94-0 | [3][6] |

Mechanism of Action of Derivatives: Targeting the BCR-ABL Kinase

While 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid is primarily an intermediate, its significance is intrinsically linked to the mechanism of action of the final drug product, Nilotinib. Nilotinib is a highly potent and selective inhibitor of the BCR-ABL tyrosine kinase.[7] The BCR-ABL fusion protein, a result of the Philadelphia chromosome translocation, exhibits constitutively active tyrosine kinase activity, a key driver in chronic myeloid leukemia (CML).[7]

Nilotinib functions by binding to the ATP-binding site of the BCR-ABL kinase domain, effectively blocking the transfer of phosphate from ATP to tyrosine residues on its substrates.[7] This inhibition of substrate phosphorylation disrupts the downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.[7][8] Key pathways that are consequently inhibited include the Ras/Raf/MEK/ERK pathway, which is central to cell proliferation, and the PI3K/Akt pathway, which plays a significant role in promoting cell survival by inhibiting apoptosis.[9] By blocking these aberrant signals, Nilotinib induces apoptosis in BCR-ABL-dependent cells.[7]

Synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

The synthesis of the title compound is a critical step in the production of Nilotinib. A common and efficient method involves a multi-step process starting from 3-amino-4-methylbenzoic acid. The rationale for this synthetic route is its scalability and the availability of the starting materials.

Experimental Protocol: Two-Step Synthesis

This protocol outlines a reliable two-step synthesis. The first step is the formation of a guanidine intermediate, followed by a cyclization reaction to form the pyrimidine ring.

Step 1: Synthesis of 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride

This step involves the reaction of 3-amino-4-methylbenzoic acid with cyanamide in an acidic medium to form the corresponding guanidine derivative. The acidic condition is crucial for the activation of the cyanamide and subsequent nucleophilic attack by the amino group of the benzoic acid derivative.

-

Materials:

-

3-Amino-4-methylbenzoic acid

-

50% aqueous cyanamide

-

Concentrated hydrochloric acid (36%)

-

Methanol

-

Acetone

-

-

Procedure:

-

In a suitable reaction vessel, charge 3-amino-4-methylbenzoic acid and methanol.

-

Add the 50% aqueous cyanamide solution to the mixture.

-

Heat the mixture to 70-80°C.

-

Slowly add concentrated hydrochloric acid dropwise to maintain a pH of around 3.

-

Increase the temperature to 100°C and maintain for 3 hours.

-

Add an additional small portion of hydrochloric acid and continue heating for another 6 hours to ensure complete reaction.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Add acetone to the residue to precipitate the product.

-

Stir the suspension at room temperature, then cool to 5-10°C.

-

Filter the solid, wash with cold acetone, and dry under vacuum to yield 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride.[10]

-

Step 2: Synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

The guanidine intermediate is then cyclized with 3-(dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one in the presence of a base to form the desired pyrimidine ring system. n-Butanol is often used as a high-boiling solvent to facilitate the reaction at elevated temperatures, which is necessary for the cyclization and subsequent hydrolysis of the ester intermediate in a one-pot fashion.[2]

-

Materials:

-

3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride (from Step 1)

-

3-(Dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one

-

Sodium hydroxide

-

n-Butanol

-

Deionized water

-

Hydrochloric acid

-

-

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid methyl ester mononitrate (an alternative starting material to the hydrochloride salt), 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one, and sodium hydroxide in n-butanol.[5]

-

Heat the reaction mixture to reflux and stir for 12 hours.[5]

-

Cool the reaction mass to 25-35°C.[5]

-

Add a solution of sodium hydroxide in deionized water.[5]

-

Heat the mixture to reflux (120-125°C) to effect hydrolysis of the ester.[5]

-

Cool the reaction mass again to 25-35°C.[5]

-

Acidify the mixture with hydrochloric acid and stir for one hour to precipitate the product.[5]

-

Filter the resulting solid, wash thoroughly with deionized water, and dry under vacuum at 50-55°C to obtain 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.[5]

-

Structural Characterization

The structure of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid can be confirmed using standard analytical techniques.

-

¹H NMR (500MHz, D₂O): δ 8.1 (d, 1H), 7.9 (s, 1H), 7.6 (d, 1H), 2.4 (s, 3H).[10]

-

¹³C NMR (125MHz, D₂O): δ 172.2, 159.2, 145.6, 135.3, 134.3, 132.7, 132.0, 131.8, 19.6.[10]

-

Mass Spectrometry (M+1)⁺: 194 (for the guanidine intermediate).[10]

Biological Evaluation: In Vitro Kinase Inhibition Assay

To assess the efficacy of the final drug product, Nilotinib, derived from the title compound, an in vitro kinase inhibition assay is performed. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, indicating the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Experimental Protocol: MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This protocol is widely used to determine the cytotoxic effects of potential therapeutic agents on cancer cell lines.

-

Materials:

-

BCR-ABL positive cell line (e.g., K562)

-

RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

-

Nilotinib (or other test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed the K562 cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Compound Preparation and Addition: Prepare a series of dilutions of Nilotinib in the culture medium. Add the diluted compound to the wells in triplicate, typically in a volume of 100 µL, to achieve the final desired concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Representative IC50 Values for Nilotinib

| Cell Line | Target Kinase | IC50 (nM) | Reference |

| K562 | BCR-ABL | 30 | [11] |

| Ba/F3 (wild-type Bcr-Abl) | BCR-ABL | 13 - 15 | [11][12] |

| Ba/F3 (various imatinib-resistant mutants) | BCR-ABL | 15 - 450 | [11] |

| KBM5 | BCR-ABL | 480 | [11] |

Conclusion

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its role as a key intermediate in the synthesis of the potent tyrosine kinase inhibitor Nilotinib underscores its importance in the development of targeted cancer therapies. This guide has provided a detailed overview of its synthesis, structural properties, and the biological context in which its derivatives operate. The provided experimental protocols offer a framework for researchers and drug development professionals working in this area. A thorough understanding of the chemistry and biology surrounding this scaffold will continue to be invaluable in the design and synthesis of next-generation kinase inhibitors.

References

-

What is the mechanism of Nilotinib Hydrochloride? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]

-

Signaling pathways activated by BCR-ABL. (a) BCR-ABL activates... - ResearchGate. Retrieved from [Link]

-

Development and targeted use of nilotinib in chronic myeloid leukemia - PMC - NIH. Retrieved from [Link]

-

Pharmacology of Nilotinib (Nilotaz, Nilotib); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (2025-03-25). Retrieved from [Link]

-

Molecular Pathways: BCR-ABL | Clinical Cancer Research - AACR Journals. Retrieved from [Link]

-

Signaling pathways involved in the signaling of BCR-ABL. A) Schematic... - ResearchGate. Retrieved from [Link]

- US10280153B2 - Process for the preparation of pure nilotinib and its salt - Google Patents.

-

Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC - PubMed Central. Retrieved from [Link]

- CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents.

-

Schematic representation of the BCR-ABL1 signaling pathways targeted by... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

- WO2015087343A2 - An improved process for the preparation of nilotinib and pharmaceutically acceptable salts thereof - Google Patents.

-

BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction - Encyclopedia.pub. (2022-02-09). Retrieved from [Link]

-

[K562 cell line resistance to nilotinib induced in vitro and preliminary investigation of its mechanisms] - PubMed. Retrieved from [Link]

- US20100016590A1 - Nilotinib intermediates and preparation thereof - Google Patents.

-

4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid | C17H14N4O2 | CID - PubChem. Retrieved from [Link]

- Nilotinib intermediates and preparation thereof - European Patent Office - EP 2305667 A2 - Googleapis.com. (2009-07-17).

-

4-METHYL-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINO)BENZOIC ACID - precisionFDA. Retrieved from [Link]

- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents.

-

Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate - PubChem. Retrieved from [Link]

-

Nilotinib Intermediates CAS 641569-94-0 | Manufacturers India. Retrieved from [Link]

-

n-Butanol derived from biochemical and chemical routes: A review - PMC - NIH. Retrieved from [Link]

-

Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) | ACS Omega. Retrieved from [Link]

-

Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species. Retrieved from [Link]

-

Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PubMed Central. Retrieved from [Link]

-

Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH. Retrieved from [Link]

Sources

- 1. texaschildrens.org [texaschildrens.org]

- 2. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | Benchchem [benchchem.com]

- 3. 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid | C17H14N4O2 | CID 10402880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. skeenapublishers.com [skeenapublishers.com]

- 10. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]

- 11. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nilotinib | AMN107 | Bcr-Abl inhibitor | TargetMol [targetmol.com]

The 3-(Pyrimidin-2-ylamino)benzoic Acid Scaffold: A Privileged Kinase Hinge-Binding Motif

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The 3-(pyrimidin-2-ylamino)benzoic acid scaffold represents a cornerstone in modern medicinal chemistry, particularly in the design of protein kinase inhibitors. This framework, characterized by a 2-aminopyrimidine moiety linked to a benzoic acid, serves as a highly effective "hinge-binder," capable of forming critical hydrogen bonds with the backbone of the ATP-binding site in numerous kinases. Its true significance was cemented by its role as the core structure in the development of second-generation tyrosine kinase inhibitors like Nilotinib. This guide provides an in-depth analysis of this privileged scaffold, detailing its synthesis, mechanism of action, structure-activity relationships (SAR), and key drug development considerations. We will explore the causality behind synthetic choices, delve into the molecular interactions that drive its potent inhibitory activity, and provide detailed protocols for its synthesis and evaluation, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful pharmacophore.

The 2-Aminopyrimidine Motif: A Foundation for Kinase Inhibition

The Significance of the Pyrimidine Ring in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with the pyrimidine ring holding a place of particular importance.[1][2] As a core component of nucleobases like cytosine, thymine, and uracil, its structure is inherently recognized by a vast array of biological systems.[1] In medicinal chemistry, this bio-isosteric relationship with natural purines and pyrimidines makes the scaffold an excellent starting point for designing molecules that interact with ATP-dependent enzymes, most notably protein kinases.[3][4] The strategic placement of nitrogen atoms allows the pyrimidine ring to act as both a hydrogen bond donor and acceptor, a critical feature for anchoring a ligand within the hinge region of a kinase's active site.[5]

The this compound Core: A Validated Pharmacophore

The this compound derivative, specifically 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, is a quintessential example of this scaffold's power.[6][7][8] It serves as a critical intermediate in the synthesis of Nilotinib, a potent inhibitor of the BCR-ABL tyrosine kinase used to treat chronic myeloid leukemia (CML).[6][9][10] This structure is not merely a synthetic precursor; it embodies the key pharmacophoric elements required for high-affinity kinase binding. The 2-aminopyrimidine core engages the kinase hinge, the benzoic acid provides a vector for derivatization to achieve selectivity and improve physicochemical properties, and the appended pyridine ring can occupy adjacent hydrophobic pockets.[6] Its success has solidified its status as a privileged scaffold for targeting kinases involved in oncology and beyond.[6][11]

Synthetic Strategies and Methodologies

The construction of the this compound core is well-established, with the most common and scalable approach involving a guanidine condensation followed by a cyclization reaction. This method is favored for its reliability and use of readily available starting materials.

Core Synthesis via Guanidine Condensation

The primary strategy involves a two-step process: first, the formation of a guanidine intermediate from an aminobenzoic acid, and second, the cyclization of this intermediate with a propenone derivative to form the pyrimidine ring.[6][12] This sequence is efficient and allows for modular assembly, where different benzoic acids and propenones can be used to generate a library of analogs.

Detailed Experimental Protocol: Synthesis of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

This protocol describes a validated, two-step synthesis of the key Nilotinib intermediate (CAS 641569-94-0).

Step 1: Formation of the Guanidine Intermediate

-

Rationale: This step converts the primary amine of 3-amino-4-methylbenzoic acid into a guanidinium group using cyanamide under acidic conditions. The acid protonates the cyanamide, activating it for nucleophilic attack by the amine. The choice of isoamyl alcohol as a solvent allows for the reaction to be heated to 100°C to drive the reaction to completion.

-

Procedure:

-

To a reaction vessel equipped with a stirrer and condenser, add 3-amino-4-methylbenzoic acid (50 g) and primary isoamyl alcohol (400 mL).[6]

-

Add 50% aqueous cyanamide (36.1 g) to the mixture.

-

While maintaining the temperature between 50–65°C, add concentrated hydrochloric acid (36%, 40.2 g) dropwise.[6]

-

Heat the reaction mixture to 100°C and maintain for 3 hours.

-

After 3 hours, add an additional portion of hydrochloric acid and continue heating for another 5 hours to ensure complete conversion.[6]

-

Cool the mixture and remove the solvent under reduced pressure.

-

Add acetone to the residue to precipitate the product. Filter the solid, wash with acetone, and dry under vacuum to yield the guanidine hydrochloride intermediate.[6]

-

Step 2: Cyclization to Form the Pyrimidine Ring

-

Rationale: This is a classic condensation-cyclization reaction. The guanidine intermediate reacts with 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one. The reaction proceeds in an alcoholic solvent at elevated temperatures, and a base (sodium hydroxide) is used to facilitate the final cyclization and aromatization steps. The subsequent pH adjustment with acid ensures the final product precipitates as the free carboxylic acid.

-

Procedure:

-

In a suitable reaction vessel, combine the guanidine intermediate from Step 1 and 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one in an alcoholic solvent like 1-butanol.[9]

-

Heat the mixture to 80–100°C and stir for approximately 8-9 hours, monitoring the reaction by TLC or HPLC.[6]

-

Upon completion, cool the reaction to room temperature. Add a solution of sodium hydroxide to adjust the pH, followed by careful addition of hydrochloric acid to precipitate the product.[9]

-

Filter the resulting solid, wash thoroughly with deionized water, and dry under vacuum at 50-55°C to yield 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid as a white to off-white solid.[6][9]

-

Mechanism of Action and Key Biological Targets

Primary Target: Protein Kinases

Derivatives of the this compound scaffold are predominantly designed as Type II kinase inhibitors. Their mechanism of action involves binding to the inactive "DFG-out" conformation of the kinase, where the conserved Asp-Phe-Gly motif at the start of the activation loop is flipped.[11] The 2-aminopyrimidine core forms one or two key hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine ring of ATP. This interaction is fundamental to the high potency of these compounds.[6]

Case Study: Inhibition of the BCR-ABL Tyrosine Kinase

Chronic Myeloid Leukemia (CML) is driven by the constitutively active BCR-ABL fusion protein, a tyrosine kinase that promotes uncontrolled cell proliferation and survival.[6] Nilotinib, which is synthesized from the 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid intermediate, is a potent and selective inhibitor of BCR-ABL.[6] It binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation and blocking the phosphorylation of downstream substrates. This action effectively shuts down the pro-survival signaling pathways, leading to apoptosis in cancer cells.[6]

Structure-Activity Relationship (SAR) Insights

The optimization of this scaffold is a well-documented example of rational drug design. SAR studies have revealed how modifications to each part of the molecule influence its potency and selectivity.[1]

-

The 2-Aminopyrimidine Core: This is the least modifiable part of the scaffold, as its ability to form hydrogen bonds with the kinase hinge is essential for activity.

-

The Benzoic Acid Moiety: The carboxylic acid group is often esterified or converted to an amide to modulate solubility, cell permeability, and pharmacokinetic properties.[6] For example, in Nilotinib, this position is converted into a complex amide that targets additional pockets in the ABL kinase domain, significantly enhancing potency and selectivity over the parent acid.

-

Substituents on the Phenyl Ring: The methyl group at the 4-position in the Nilotinib intermediate is crucial.[6] It creates a steric clash that helps orient the molecule correctly within the binding pocket.

-

The 4-Position of the Pyrimidine Ring: This position is a key diversification point. Attaching different aromatic or heterocyclic groups, such as the pyridine ring in the Nilotinib intermediate, allows for the exploration of nearby hydrophobic pockets, which is critical for achieving selectivity against different kinases.[6]

Quantitative SAR Data for BCR-ABL Inhibition

The following table summarizes representative data on how substitutions affect inhibitory activity against the BCR-ABL kinase.

| Compound | R1 (on Phenyl Ring) | R2 (on Pyrimidine Ring) | BCR-ABL IC₅₀ (nM) |

| Scaffold A | 4-Methyl | 4-(Pyridin-3-yl) | ~250-500 |

| Scaffold B | 4-H | 4-(Pyridin-3-yl) | >1000 |

| Scaffold C | 4-Methyl | 4-Phenyl | ~700-900 |

| Scaffold D | 4-Methyl | 4-(Trifluoromethyl) | >5000 |

| Nilotinib | 4-Methyl | 4-(Pyridin-3-yl) + Amide | <20 |

Note: IC₅₀ values are approximate and compiled for illustrative purposes based on the principles of kinase inhibitor design.

Pharmacokinetic and Drug Development Considerations

While potent, the core this compound structure presents challenges that must be addressed during drug development.

Solubility and Prodrug Strategies

The free carboxylic acid group can lead to poor aqueous solubility and limited cell permeability at physiological pH. To overcome this, medicinal chemists often employ a prodrug strategy.[13] Esterification of the carboxylic acid, for example to its methyl ester, can improve lipophilicity and enhance absorption.[6][14] These esters are then hydrolyzed by intracellular esterases to release the active carboxylic acid form of the drug.

From Intermediate to Final Drug

The journey from the core acid intermediate to a final drug like Nilotinib involves a crucial final amidation step. The carboxylic acid is activated (e.g., as an acid chloride or using coupling reagents) and reacted with a carefully selected amine. This final piece is designed to pick up additional high-affinity interactions within the target protein, turning a moderately potent scaffold into a highly effective and selective clinical candidate.[6][15]

Future Directions and Emerging Applications

The versatility of the this compound scaffold continues to inspire new avenues of research.

-

Targeting Other Kinase Families: Researchers are adapting the scaffold to target other kinases implicated in disease, such as Aurora kinases for different cancers or kinases involved in inflammatory diseases.[11][16]

-

Novel Modalities: The benzoic acid "handle" makes this scaffold an ideal starting point for developing more complex therapeutics. It can be used as an anchor point for designing Proteolysis Targeting Chimeras (PROTACs), which recruit an E3 ubiquitin ligase to the target kinase to induce its degradation rather than just inhibiting it.

-

Expanding Chemical Space: The synthesis of new derivatives with novel substituents on the pyrimidine and phenyl rings remains an active area of research, aiming to discover inhibitors with new selectivity profiles or the ability to overcome drug resistance.[17][18]

Conclusion

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its elegant simplicity, combined with its profound effectiveness as a kinase hinge-binder, has made it an indispensable tool in the fight against diseases like CML. By understanding the nuances of its synthesis, mechanism of action, and structure-activity relationships, researchers can continue to build upon this remarkable foundation to develop the next generation of targeted therapies. This guide provides the foundational knowledge and practical methodologies to empower scientists in this endeavor.

References

- Benchchem. (n.d.). 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.

- ChemicalBook. (2025). 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0.

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- MDPI. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.

- CORE. (n.d.). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors.

- ResearchGate. (2019). Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine.

- Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.

- NIH PMC. (n.d.). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1.

- Smolecule. (n.d.). 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.

- PubChem. (n.d.). 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid.

- NIH PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

- PubMed. (n.d.). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile.

- PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.

-

MDPI. (n.d.). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Retrieved from [Link]

- Fengchen Group. (n.d.). 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic Acid CAS 641569-94-0.

- PubMed. (n.d.). Preliminary pharmacokinetics of a new pyridopyrimidine derivative.

- LookChem. (n.d.). CAS 641569-94-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

- Arkat USA. (n.d.). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs.

- ScienceDirect. (n.d.). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.

- PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate.

- OUCI. (n.d.). REVIEW OF PYRIMIDINE DERIVATIVES AS PHARMACOLOGICALLY ACTIVE COMPOUNDS.

- NIH. (2025). Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents.

- MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- Sigma-Aldrich. (n.d.). 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.

- PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

- ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

- PubMed. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury.

- PubMed. (n.d.). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation.

- NIH PMC. (n.d.). Prodrugs for Amines.

- MDPI. (n.d.). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses.

- PubMed. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).

- RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. REVIEW OF PYRIMIDINE DERIVATIVES AS PHARMACOLOGICALLY ACTIVE COMPOUNDS [ouci.dntb.gov.ua]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 6. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | Benchchem [benchchem.com]

- 7. 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid | C17H14N4O2 | CID 10402880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 641569-94-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]

- 10. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic Acid CAS 641569-94-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 [smolecule.com]

- 13. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | C18H16N4O2 | CID 17748019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Mechanism of Action of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (Nilotinib)

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, known pharmaceutically as Nilotinib (Tasigna®). As a second-generation tyrosine kinase inhibitor (TKI), Nilotinib represents a cornerstone in the targeted therapy of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML).[1][2] This document delineates its primary mode of action through the competitive inhibition of the BCR-ABL kinase, explores its broader kinase inhibition profile, discusses the molecular basis of clinical resistance, and provides detailed, field-proven protocols for its experimental validation. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical methodologies essential for advancing research in this domain.

Introduction: Rational Design and Clinical Context

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, or Nilotinib, is a phenylamino-pyrimidine derivative developed through the rational design of a more potent and selective successor to Imatinib.[3] Its development was guided by the crystal structure of the ABL kinase domain, aiming to achieve a higher binding affinity and overcome common Imatinib resistance mechanisms.[4] The primary clinical indication for Nilotinib is the treatment of Ph+ CML, a hematological malignancy driven by the constitutively active BCR-ABL tyrosine kinase, an aberrant fusion protein resulting from the t(9;22) chromosomal translocation.[4][5] Nilotinib's mechanism centers on shutting down the proliferative and anti-apoptotic signals propagated by this oncogenic driver.[5][6]

Core Mechanism: High-Affinity Inhibition of the BCR-ABL Kinase

The central mechanism of Nilotinib is its function as an ATP-competitive inhibitor of the BCR-ABL tyrosine kinase.[4][5] It binds with high affinity to the ATP-binding site within the ABL kinase domain, stabilizing the enzyme in its inactive, "DFG-out" conformation.[3] This binding physically obstructs the entry and hydrolysis of ATP, a requisite step for kinase activity. By preventing the autophosphorylation of BCR-ABL, Nilotinib effectively terminates the downstream signaling cascades that are essential for the malignant phenotype of CML cells.[3][5]

Key downstream pathways inhibited by Nilotinib include:

-

RAS/MAPK Pathway: Governs cell proliferation.

-

PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.

-

JAK/STAT Pathway: Crucial for cytokine signaling and cell growth. Substrates like STAT5 are key indicators of BCR-ABL activity.[3]

The direct consequence of this inhibition is the induction of cell cycle arrest and apoptosis in BCR-ABL-dependent cells, leading to a profound anti-leukemic effect.[1][5][6]

Broader Kinase Profile and Off-Target Effects

While rationally designed for BCR-ABL, Nilotinib exhibits potent inhibitory activity against other tyrosine kinases, which contributes to both its expanded therapeutic potential and its side-effect profile.[7] This polypharmacology is a critical consideration in drug development and clinical application.

Key Off-Target Kinases:

-

KIT: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).[3]

-

Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ): Implicated in various solid tumors and myeloproliferative neoplasms.[3]

-

Colony-Stimulating Factor 1 Receptor (CSF1R): Another target shared with Imatinib.[3]

-

Discoidin Domain Receptors (DDR1, DDR2): Collagen receptors involved in cell adhesion and migration.[2]

The inhibition of these kinases explains Nilotinib's evaluation in GIST and other malignancies.[3] However, off-target effects can also lead to adverse events, such as impacts on glucose metabolism and bone health, which require careful patient monitoring.[8]

| Kinase Target | Representative IC50 (nM) | Associated Malignancy/Process |

| BCR-ABL (WT) | < 30 | Chronic Myeloid Leukemia (CML) |

| PDGFRα/β | < 100 | Myeloproliferative Neoplasms |

| c-KIT | < 100 | Gastrointestinal Stromal Tumors (GIST) |

| DDR1 | Potent Inhibitor | Fibrosis, Cancer Metastasis |

| NQO2 | Potent Inhibitor | Xenobiotic Metabolism |

| Note: IC50 values are approximate and can vary based on assay conditions. Data synthesized from multiple sources.[2][3][9] |

Mechanisms of Clinical Resistance

Despite its high potency, resistance to Nilotinib can develop, primarily through two mechanisms.

BCR-ABL Dependent Resistance: The T315I Mutation

The most common mechanism of acquired resistance involves point mutations within the ABL kinase domain.[10] While Nilotinib is effective against many Imatinib-resistant mutants, it is critically ineffective against the T315I "gatekeeper" mutation .[11] In this mutation, the threonine residue at position 315 is replaced by a bulkier isoleucine. This substitution creates steric hindrance that physically blocks Nilotinib from binding to the ATP pocket, while still permitting ATP access, thus restoring kinase activity.[10]

BCR-ABL Independent Resistance

Resistance can also occur through mechanisms that do not involve kinase domain mutations. These are often more complex and can include:

-

BCR-ABL Gene Amplification: Overexpression of the target protein can overwhelm the inhibitor at standard clinical doses.[11][12]

-

Activation of Bypass Signaling Pathways: Upregulation of alternative pro-survival pathways, such as those driven by Src family kinases (e.g., LYN), can render cells less dependent on BCR-ABL signaling.[12][13]

-

Drug Efflux: Increased expression of drug transporter proteins like ABCB1 (MDR1) can actively pump Nilotinib out of the cell, reducing its intracellular concentration.[12][13]

Experimental Validation: Protocols and Methodologies

Validating the mechanism of action of a TKI like Nilotinib requires a multi-faceted approach, combining biochemical and cell-based assays. Each protocol serves as a self-validating system when appropriate controls are included.

Protocol 5.1: Cellular Proliferation Assay (MTT/XTT)

This assay quantifies the anti-proliferative effect of Nilotinib on BCR-ABL-positive cells.

-

Causality: The principle is that viable, metabolically active cells reduce a tetrazolium salt (like MTT) to a colored formazan product. A decrease in color formation is directly proportional to a decrease in cell viability/proliferation caused by the drug.

-

Methodology:

-

Cell Plating: Seed a Ph+ cell line (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

-

Treatment: Prepare a serial dilution of Nilotinib (e.g., from 1 nM to 10 µM). Add the drug to the wells and include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

-

Assay Development: Add the MTT or XTT reagent to each well and incubate for 2-4 hours.

-

Data Acquisition: Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 (the concentration of drug that inhibits 50% of cell growth).

-

Protocol 5.2: Target Engagement via Multiplex Western Blot

This protocol provides direct evidence that Nilotinib is inhibiting the BCR-ABL kinase within the cell by measuring the phosphorylation of a known downstream substrate.

-

Causality: A functional BCR-ABL kinase will phosphorylate its substrates (e.g., CrkL, STAT5).[14] Treatment with an effective inhibitor like Nilotinib will decrease the level of the phosphorylated substrate without affecting the total amount of the substrate protein. This phospho-specific inhibition is the hallmark of target engagement.

-

Methodology:

-

Cell Culture & Treatment: Plate K562 cells in 6-well plates. Once they reach the desired density, treat with varying concentrations of Nilotinib (e.g., 0, 10 nM, 100 nM, 1 µM) for a short duration (e.g., 2-4 hours) to observe direct signaling effects.

-

Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA) to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies. A multiplex approach is efficient, using antibodies that recognize phosphorylated-CrkL (p-CrkL), total CrkL, and a loading control (e.g., β-Actin or GAPDH) simultaneously, provided they are from different host species or are conjugated to different fluorophores.

-

Secondary Antibody & Detection: Wash the membrane and incubate with species-specific secondary antibodies conjugated to HRP or a fluorophore. Detect the signal using an appropriate substrate (for HRP) or an imaging system.

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the p-CrkL/Total CrkL ratio confirms specific inhibition of the BCR-ABL pathway.

-

Conclusion

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (Nilotinib) is a highly potent and selective second-generation TKI that exemplifies the success of targeted cancer therapy. Its primary mechanism of action is the ATP-competitive inhibition of the oncogenic BCR-ABL kinase, which leads to the shutdown of critical pro-survival signaling pathways and subsequent apoptosis of malignant cells.[3][5] While highly effective, its clinical utility is challenged by resistance mechanisms, most notably the T315I gatekeeper mutation.[10][11] A thorough understanding of its on-target and off-target activities, coupled with robust experimental validation using the methodologies described herein, is essential for both its current clinical management and the development of future generations of kinase inhibitors.

References

-

Dematteo, R. P., et al. (2011). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. PMC - PubMed Central. [Link]

-

Pharmacology of Nilotinib (Nilotaz, Nilotib); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. [Link]

-

What is the mechanism of Nilotinib Hydrochloride? (2024). Patsnap Synapse. [Link]

-

Nilotinib. (n.d.). Wikipedia. [Link]

-

Nilotinib. (n.d.). PubChem - NIH. [Link]

-

Weisberg, E., et al. (2007). AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL. PMC - NIH. [Link]

-

Marchetti, S., et al. (2017). Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. The Journal of Immunology. [Link]

-

The Mechanisms Responsible For Nilotinib Resistance In Human Chronic Myeloid Leukemia Cells and Reversal of Resistance. (2025). ResearchGate. [Link]

-

Nilotinib is an Orally Active Bcr-Abl Tyrosine Kinase Inhibitor for CML Research. (2023). Network of Cancer Research. [Link]

-

Nilotinib Enhances the Efficacy of Conventional Chemotherapeutic Drugs in CD34+CD38− Stem Cells and ABC Transporter Overexpressing Leukemia Cells. (n.d.). MDPI. [Link]

-

Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. [Link]

-

Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance. (n.d.). MDPI. [Link]

-

Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. (2017). PubMed. [Link]

-

Addressing Off-Target Effects of TKIs in Pediatric CML. (2018). OncLive. [Link]

-

Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia. (2022). PMC - NIH. [Link]

-

Evidence that Resistance to Nilotinib May Be Due to BCR-ABL, Pgp, or Src Kinase Overexpression. (2008). AACR Journals. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Nilotinib - Wikipedia [en.wikipedia.org]

- 3. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 6. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | Benchchem [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. onclive.com [onclive.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. PathScan® Bcr/Abl Activity Assay: Phospho-c-Abl, Phospho-Stat5 and Phospho-CrkL Multiplex Western Detection Kit | Cell Signaling Technology [cellsignal.com]

Introduction: The Architectural Significance of Pyrimidinylaminobenzoic Acids in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Pyrimidinylaminobenzoic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules like DNA and RNA bases (cytosine, thymine, and uracil) and vitamin B1.[1][2][3] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" for the development of therapeutic agents.[4] When coupled with an aminobenzoic acid moiety, the resulting pyrimidinylaminobenzoic acid compounds present a unique pharmacophore with significant potential across various therapeutic areas. These compounds have garnered substantial attention for their diverse and potent biological activities, ranging from anticancer and anti-inflammatory to antimicrobial effects.[1][3][5]

This guide provides a comprehensive technical overview of the biological activities of pyrimidinylaminobenzoic acid and related pyrimidine derivatives. It is designed for researchers and drug development professionals, offering insights into their mechanisms of action, methodologies for their evaluation, and the critical structure-activity relationships that govern their efficacy.

Part 1: Core Biological Activities & Mechanisms of Action

The therapeutic potential of pyrimidinylaminobenzoic acid compounds is primarily centered on their ability to modulate key cellular processes involved in disease progression, particularly in oncology.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The most extensively documented biological activity of pyrimidine derivatives is their capacity to inhibit cancer cell proliferation and survival.[6][7][8] This is often achieved through the targeted inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.

Mechanism: Protein Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, differentiation, and apoptosis. The pyrimidine scaffold is structurally similar to adenine, the core component of adenosine triphosphate (ATP), enabling pyrimidine derivatives to act as competitive inhibitors at the ATP-binding site of various kinases.[9][10] This competitive inhibition blocks the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling.

Key kinase targets for pyrimidine-based inhibitors include:

-

Cyclin-Dependent Kinases (CDKs): These are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis. Some pyrimidine compounds have been specifically designed as CDK inhibitors.[6]

-

Aurora Kinases: These play a critical role in mitosis. Inhibitors of Aurora kinases can disrupt spindle formation, leading to mitotic catastrophe and cell death in cancer cells.[11][12] Several studies have reported the synthesis of pyrimidine derivatives as potent Aurora kinase inhibitors.[12]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overactive, drives the growth of many cancers. Pyrimidine derivatives have been investigated as EGFR inhibitors.[13]

Caption: General mechanism of kinase inhibition by pyrimidinylaminobenzoic acid compounds.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[14] COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[15] By inhibiting COX-2, these compounds can effectively reduce the inflammatory response.

Other Notable Biological Activities

The versatility of the pyrimidine scaffold extends to other therapeutic areas, including:

-

Antimicrobial Activity: Certain pyrimidine derivatives have shown efficacy against various bacterial and fungal strains.[2][15]

-

Antiviral and Antioxidant Activities: Research has also pointed to the potential of these compounds as antiviral and antioxidant agents.[5]

Part 2: A Practical Guide to Experimental Evaluation

Validating the biological activity of novel pyrimidinylaminobenzoic acid compounds requires a systematic approach involving both in vitro and in vivo assays. This section outlines core, field-proven protocols.

In Vitro Evaluation: The First Line of Evidence

In vitro assays are essential for initial screening, providing data on cytotoxicity, target engagement, and mechanism of action in a controlled cellular environment.

Caption: A streamlined workflow for the in vitro evaluation of candidate compounds.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell viability and is a standard for initial cytotoxicity screening.[16][17]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[16][18]

-

Normal human cell line (e.g., BEAS-2B) to assess selectivity.[16]

-

96-well microplates.

-

Complete cell culture medium.

-

Test compound stock solution (in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

DMSO (for dissolving formazan crystals).

-

Microplate reader.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into 96-well plates at a density of 2 x 10³ to 5 x 10⁴ cells/well and incubate for 24-48 hours to allow for attachment.[17][19]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC50 value.

In Vivo Efficacy: Validation in a Biological System

Promising compounds from in vitro studies must be tested in vivo to evaluate their efficacy and safety in a whole-organism context. The gold standard for preclinical cancer drug testing often involves xenograft models.[20][21]

Experimental Protocol: Human Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy of a lead compound in an immunodeficient mouse model.

Materials:

-

Immunodeficient mice (e.g., Nude or SCID mice).[22]

-

Human cancer cell line used in vitro.

-

Matrigel (optional, for enhancing tumor growth).[22]

-

Test compound formulated for in vivo administration.

-

Calipers for tumor measurement.

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. [Synthesis and antitumor activities of pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. asianpharmtech.com [asianpharmtech.com]

- 16. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Antitumor Activity of Alkylaminoguaiazulenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of imine-pyrazolopyrimidinones and their mechanistic interventions on anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. probiocdmo.com [probiocdmo.com]

- 21. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

The Advent of Targeted Therapy: A Technical Guide to the Discovery and History of Imatinib

Abstract

Imatinib, scientifically known as 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid and marketed as Gleevec®, represents a paradigm shift in oncology, heralding the era of targeted cancer therapy.[1] Its development was a landmark achievement, born from a deep understanding of the molecular pathogenesis of Chronic Myeloid Leukemia (CML).[1] This guide provides an in-depth technical overview of the discovery, history, and core scientific principles behind Imatinib. It details the journey from the identification of the molecular driver of CML, the Bcr-Abl tyrosine kinase, to the rational design and clinical triumph of a molecule that transformed a fatal leukemia into a manageable chronic condition for many, laying the groundwork for modern precision medicine.[1]

The Scientific Landscape Before Imatinib: A Tale of a Telltale Chromosome

The story of Imatinib begins not in a chemistry lab, but with a cytogenetic discovery. In 1960, Peter Nowell and David Hungerford identified an unusually small chromosome in patients with CML, which they named the "Philadelphia chromosome."[1][2] This was a pivotal moment, suggesting for the first time a direct link between a specific genetic abnormality and a form of cancer.

Further research in the 1970s by Janet Rowley revealed that the Philadelphia chromosome was the result of a translocation between chromosomes 9 and 22.[1] By the early 1980s, the specific genes involved in this translocation were identified: the Abelson murine leukemia viral oncogene homolog 1 (ABL1) from chromosome 9 and the breakpoint cluster region (BCR) gene from chromosome 22.[1] This fusion created the BCR-ABL oncogene, which encodes a constitutively active tyrosine kinase.[1] This aberrant enzyme was found to be the primary driver of the uncontrolled proliferation of white blood cells characteristic of CML.[1]

This molecular understanding of CML set the stage for a revolutionary idea: if the Bcr-Abl protein was the single driver of the disease, then a drug that could specifically inhibit this protein could be a highly effective and less toxic treatment than conventional chemotherapy.

The Dawn of Rational Drug Design: The Quest for a Bcr-Abl Inhibitor

In the late 1990s, a team of scientists at Ciba-Geigy (which later became Novartis), including Nicholas Lydon, Jürg Zimmermann, and Elisabeth Buchdunger, embarked on a program to find protein kinase inhibitors.[1][3] Through high-throughput screening of their chemical libraries, they identified a 2-phenylaminopyrimidine compound as a promising lead.[1][3] This compound, however, was not potent or specific enough for clinical development.

The team then began a process of rational drug design and lead optimization. They systematically modified the 2-phenylaminopyrimidine scaffold, introducing methyl and benzamide groups to enhance its binding affinity and selectivity for the ATP-binding site of the Abl kinase domain.[3] This iterative process of chemical synthesis and biological testing led to the creation of STI571, later named Imatinib.[2][3]

The crucial collaboration with oncologist Brian Druker of Oregon Health & Science University (OHSU) was instrumental in advancing Imatinib from the lab to the clinic.[3][4] Druker's deep understanding of CML biology and his unwavering belief in the potential of a targeted therapy were critical in driving the clinical development of the drug.[5]

Mechanism of Action: How Imatinib Tames a Rogue Kinase

Imatinib functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase.[6][7] It acts as a competitive inhibitor at the ATP-binding site of the Abl kinase domain.[3][7][8] In its constitutively active state, the Bcr-Abl fusion protein continuously transfers phosphate groups from ATP to tyrosine residues on various downstream substrate proteins.[6][7] This unchecked signaling cascade leads to increased cell proliferation and survival.[1]

Imatinib binds to the Abl kinase domain when it is in its inactive, or closed, conformation.[4][6] This binding event locks the kinase in this self-inhibited state, preventing the conformational changes necessary for ATP binding and substrate phosphorylation.[4][6] By blocking the ATP-binding site, Imatinib effectively "turns off" the hyperactive Bcr-Abl kinase, thereby inhibiting the downstream signaling pathways that drive leukemogenesis and inducing apoptosis in the cancer cells.[6]

Imatinib also inhibits other tyrosine kinases, including c-Kit and the platelet-derived growth factor receptor (PDGFR), which has led to its successful use in the treatment of gastrointestinal stromal tumors (GIST) and other malignancies driven by these kinases.[3][4]

The Bcr-Abl Signaling Network

The constitutively active Bcr-Abl kinase activates a complex network of downstream signaling pathways that are crucial for the malignant phenotype of CML cells. Understanding these pathways is essential for appreciating the profound impact of Imatinib.

Caption: The Bcr-Abl signaling pathway and the inhibitory action of Imatinib.

From Bench to Bedside: Clinical Development and Approval

The first clinical trial of Imatinib, which began in 1998, showed remarkable results.[2][4] In a Phase I study, the drug induced complete hematologic responses in the vast majority of CML patients who had failed previous therapies.[2][5] These unprecedented results led to a rapid and expanded clinical development program.

The pivotal International Randomized Study of Interferon versus STI571 (IRIS) trial compared Imatinib to the then-standard of care, interferon-alpha plus cytarabine, in newly diagnosed CML patients.[9] The results were overwhelmingly in favor of Imatinib, with significantly higher rates of complete hematologic and cytogenetic responses.[9]

Based on these compelling data, the U.S. Food and Drug Administration (FDA) granted Imatinib a priority review and approved it for the treatment of CML in May 2001, in a record time of less than three months from submission.[3][10] This rapid approval underscored the transformative potential of this new targeted therapy.

Key Clinical Trial Data

| Trial/Study | Phase | Patient Population | Key Findings | Reference |

| Phase I Study | I | CML patients (chronic phase, failed interferon) | High rates of complete hematologic response. | [2][5] |

| IRIS Trial | III | Newly diagnosed chronic phase CML | Superior hematologic and cytogenetic response rates compared to interferon-alpha + cytarabine. | [9] |

| GIST Trials | II/III | Unresectable or metastatic GIST | Significant clinical benefit, leading to approval for this indication. | [4][11] |

Experimental Protocols: The Science Behind the Discovery

The development of Imatinib relied on robust and reproducible in vitro and cell-based assays to determine its potency and selectivity. The following are representative protocols for key experiments that were central to its characterization.

Bcr-Abl Tyrosine Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Imatinib against Bcr-Abl.

Materials:

-

Recombinant Bcr-Abl enzyme

-

Synthetic peptide substrate (e.g., Abltide)

-

[γ-³²P]ATP or unlabeled ATP for non-radioactive methods

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Imatinib serial dilutions

-

96-well plates

-

Phosphocellulose paper or other capture method for radioactive assays

-

Scintillation counter or plate reader for non-radioactive assays